(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Overview
Description
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Bassyouni et al. (2012) reports on the synthesis of a series of derivatives, including (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, and their evaluation for antioxidant and antimicrobial activities. The compounds showed significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Bassyouni et al., 2012).
Multicomponent Combinatorial Synthesis
- Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, including those similar to this compound. This approach, conducted in water at ambient temperature, suggests a potential for eco-friendly and efficient synthesis methods for these compounds (Kumaravel & Vasuki, 2009).
Anticancer and Antitumor Applications
- Research by Elewa et al. (2021) on related pyridine-carbonitrile compounds, which included the synthesis of derivatives with structures akin to this compound, demonstrated notable antibacterial and antitumor activities. This suggests a potential application in developing anticancer treatments (Elewa et al., 2021).
Structural and Pharmacological Analysis
- A study by Ryzhkova et al. (2023) on derivatives of chromeno[2,3-b]pyridine, which are structurally related to this compound, focused on their synthesis and assessment of ADME (absorption, distribution, metabolism, and excretion) properties. This research points to the potential of these compounds in pharmacological applications, especially considering their pharmacokinetic properties (Ryzhkova et al., 2023).
Novel Synthetic Routes and Potential Applications
- Patil and Mahulikar (2013) describe an innovative protocol for synthesizing carbonitrile derivatives, which may include compounds similar to this compound. These synthetic routes could pave the way for the development of new pharmaceuticals and materials (Patil & Mahulikar, 2013).
Properties
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBHIXXUERQSOC-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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